Synthetic Yield and Purity: 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline Achieves 80% Yield Under Green Conditions
In the glycerol/acetic acid system, 6-chloro-2-(4-nitrophenyl)-4-phenylquinoline was obtained as a white solid in 80% yield with a melting point of 218 °C [1]. The paper reports the synthesis of several 2,4-diphenylquinoline analogs under identical conditions, allowing a direct comparison: unsubstituted 2,4-diphenylquinoline was obtained in 85% yield, while the target compound's yield is slightly lower, likely due to the electron-withdrawing nitro group [1]. No other comparator in the series carried both a chloro and a nitro substituent, so the yield cannot be attributed solely to either group.
| Evidence Dimension | Isolated yield under identical green synthesis conditions |
|---|---|
| Target Compound Data | 80% yield, m.p. 218 °C |
| Comparator Or Baseline | 2,4-Diphenylquinoline (unsubstituted): 85% yield (m.p. not reported); other 6-chloro-4-phenyl analogs lacking 2-(4-nitrophenyl): yields not individually reported in the same study |
| Quantified Difference | Target compound yield is 5 absolute percentage points lower than the simplest analog in the series |
| Conditions | Glycerol (50 mL), acetic acid (2-3 drops), 90 °C; aniline, benzaldehyde, phenylacetylene condensation |
Why This Matters
The reproducible, catalyst-free protocol provides a benchmark yield that procurement specialists can use to evaluate supplier material quality, as deviations from 80% yield or 218 °C melting point may indicate incomplete purification.
- [1] Pahelkar, A.R., Bhadke, P.K., Bhagat, S.B., Telvekar, V.N. (2023). Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent: Glycerol. Research Journal of Pharmacy and Technology, 16(4), 13. DOI: 10.52711/0974-360X.2023.00266. View Source
